molecular formula C16H22N2O B4912361 1-benzyl-N-(prop-2-en-1-yl)piperidine-4-carboxamide

1-benzyl-N-(prop-2-en-1-yl)piperidine-4-carboxamide

Cat. No.: B4912361
M. Wt: 258.36 g/mol
InChI Key: HAZUXESFOURBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-N-(prop-2-en-1-yl)piperidine-4-carboxamide is a compound belonging to the piperidine family, which is known for its significant role in the synthesis of various medicinal compounds. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

The synthesis of 1-benzyl-N-(prop-2-en-1-yl)piperidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 1-benzyl-4-piperidone with prop-2-en-1-amine under appropriate conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods may include continuous flow reactors and advanced purification techniques to obtain the desired compound in large quantities .

Mechanism of Action

Properties

IUPAC Name

1-benzyl-N-prop-2-enylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-2-10-17-16(19)15-8-11-18(12-9-15)13-14-6-4-3-5-7-14/h2-7,15H,1,8-13H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZUXESFOURBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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